2-Methyloctan-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

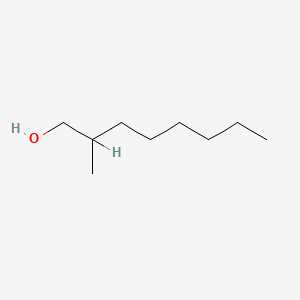

Structure

3D Structure

Properties

IUPAC Name |

2-methyloctan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-3-4-5-6-7-9(2)8-10/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGVGCQGTEINVOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862425 | |

| Record name | 2-Methyloctan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

818-81-5 | |

| Record name | 2-Methyloctanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=818-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyloctanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000818815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyloctan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyloctan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.324 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLOCTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FT7336DZ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Methyloctan-1-ol chemical properties and physical data

An In-Depth Technical Guide to 2-Methyloctan-1-ol: Properties, Synthesis, and Applications

Introduction

This compound (CAS No. 818-81-5) is a branched-chain primary alcohol that serves as a valuable intermediate and building block in various fields of chemical research and development.[1][2][3] Unlike its linear isomer, 1-nonanol, the methyl group at the C2 position introduces chirality and alters its physical and chemical properties, influencing its utility as a solvent, a precursor in organic synthesis, and a component in fragrance formulations.[4] This guide provides a comprehensive overview of the chemical properties, physical data, synthesis, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound is a nine-carbon aliphatic alcohol. The presence of a methyl group on the second carbon atom creates a chiral center, meaning it can exist as two distinct enantiomers, (R)-2-methyloctan-1-ol and (S)-2-methyloctan-1-ol, or as a racemic mixture.

-

IUPAC Name: this compound[3]

Physicochemical Properties

The physical properties of this compound are dictated by its C9 alkyl chain and the polar hydroxyl (-OH) group. The hydroxyl group allows for hydrogen bonding, resulting in a higher boiling point and lower volatility compared to its parent alkane, 2-methyloctane. The long alkyl chain renders it hydrophobic, leading to low solubility in water but good solubility in many organic solvents.[4][6]

Table 1: Summary of Physical and Chemical Data for this compound

| Property | Value | Source(s) |

| Identifiers | ||

| CAS Number | 818-81-5 | [1][2][3][5] |

| PubChem CID | 102495 | [3] |

| EC Number | 212-457-5 | [1][3] |

| Molecular Properties | ||

| Molecular Weight | 144.25 g/mol | [1][3][5] |

| Exact Mass | 144.151415 | [1] |

| Physical Properties | ||

| Physical State | Colorless Liquid / Oil | [7] |

| Boiling Point | 196.6 °C (at 760 mmHg) | [1][5] |

| Melting Point | 6.15 °C (estimated) | [1] |

| Density | 0.824 g/cm³ | [1][5] |

| Flash Point | 79.5 °C | [1][5] |

| Refractive Index | 1.430 | [1][5] |

| Vapor Pressure | 0.102 mmHg at 25°C | [1] |

| Solubility & Partitioning | ||

| Solubility | Sparingly soluble in Chloroform, Slightly in DMSO.[7] Low solubility in water is expected due to the long hydrocarbon chain.[4][6] | |

| LogP (Octanol/Water) | 3.35 - 3.4 | [1][5] |

| Chemical Descriptors | ||

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Rotatable Bond Count | 6 | [1] |

| pKa | 15.09 (Predicted) | [1] |

Synthesis and Reactivity

Synthetic Routes

A common and reliable method for the laboratory-scale synthesis of this compound is the reduction of a corresponding carboxylic acid derivative, such as an ester or an aldehyde. A high-yield route involves the reduction of methyl 2-methyloctanoate using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.[1]

The causality behind this choice lies in the high reactivity of LiAlH₄, which is capable of reducing esters to primary alcohols efficiently. The use of an anhydrous solvent like tetrahydrofuran (THF) is critical, as LiAlH₄ reacts violently with water. The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction before being allowed to proceed to completion at room temperature.

Experimental Protocol: Reduction of Methyl 2-methyloctanoate

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (1.1 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Cooling: The flask is cooled to 0 °C in an ice-water bath.

-

Addition: A solution of methyl 2-methyloctanoate (1.0 eq.) in anhydrous THF is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 4 hours or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Quenching: The reaction is carefully quenched by cooling the flask back to 0 °C and slowly adding water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams. This procedure (Fieser workup) is designed to produce a granular precipitate that is easily filtered.

-

Filtration & Extraction: The resulting precipitate is removed by filtration, and the filter cake is washed with additional THF or diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude alcohol is purified by vacuum distillation or silica gel chromatography to yield pure this compound.

Key Reactions

As a primary alcohol, this compound undergoes characteristic reactions of this functional group.[8]

-

Oxidation: It can be oxidized to 2-methyloctanal using mild oxidizing agents like pyridinium chlorochromate (PCC). Stronger oxidation (e.g., with KMnO₄ or Jones reagent) will yield 2-methyloctanoic acid.[8]

-

Esterification: It readily reacts with carboxylic acids or their derivatives (e.g., acyl chlorides) under acidic catalysis to form esters (Fischer esterification).[8] This is fundamental to its use in fragrance chemistry.

-

Dehydration: Treatment with a strong acid (e.g., H₂SO₄) at high temperatures can lead to dehydration, forming a mixture of alkenes, primarily 2-methyl-1-octene (E1/E2 elimination).

Spectroscopic Analysis

Spectroscopic data is essential for the unambiguous identification and characterization of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Strong C-H stretching peaks will appear just below 3000 cm⁻¹.

-

¹H NMR Spectroscopy: The proton NMR spectrum will provide a detailed map of the structure. Key expected signals include a multiplet for the two diastereotopic protons of the -CH₂OH group (around 3.5 ppm), a broad singlet for the -OH proton (which is exchangeable with D₂O), and a complex set of signals in the upfield region (0.8-1.6 ppm) for the overlapping protons of the alkyl chain and the C2-methyl group.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show nine distinct signals, one for each unique carbon atom. The carbon bearing the hydroxyl group (-CH₂OH) will appear downfield around 60-70 ppm.

-

Mass Spectrometry (MS): In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 144 may be weak or absent. Common fragmentation patterns for primary alcohols include the loss of water (M-18) and alpha-cleavage, which would result in a prominent peak from the loss of the C7H15 alkyl chain.

Applications in Research and Drug Development

While not a drug itself, this compound and similar branched-chain alcohols serve as important lipophilic building blocks in medicinal chemistry.

-

Lead Optimization: The introduction of small alkyl groups, such as the methyl group in this compound, is a key strategy in drug design.[9] It can modulate a molecule's physicochemical properties, such as lipophilicity (LogP) and aqueous solubility. This can, in turn, influence pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME).[9]

-

Synthesis of Active Pharmaceutical Ingredients (APIs): As a chiral primary alcohol, it can be used as a starting material for synthesizing more complex molecules. The hydroxyl group provides a reactive handle for derivatization, allowing it to be incorporated into larger scaffolds.

-

Fragrance and Flavor Industry: Branched-chain alcohols are often used in the formulation of fragrances and flavors due to their characteristic scents.[4]

Safety and Handling

This compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE).[3]

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][7]

-

Precautions:

-

Handle in a well-ventilated area or a chemical fume hood.[10][11]

-

Wear protective gloves, safety glasses or goggles, and a lab coat.[12][13]

-

Avoid inhalation of vapors and direct contact with skin and eyes.[10]

-

Keep away from sources of ignition as it is a combustible liquid with a flash point of 79.5 °C.[1][12]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1][10]

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 3. 2-Methyloctanol | C9H20O | CID 102495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. This compound | CAS#:818-81-5 | Chemsrc [chemsrc.com]

- 6. ncert.nic.in [ncert.nic.in]

- 7. This compound | 818-81-5 [m.chemicalbook.com]

- 8. Alcohol (chemistry) - Wikipedia [en.wikipedia.org]

- 9. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. southwest.tn.edu [southwest.tn.edu]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. fishersci.se [fishersci.se]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Synthesis of 2-Methyloctan-1-ol via the Guerbet Reaction: A Technical Guide

This guide provides an in-depth technical exploration of the synthesis of 2-Methyloctan-1-ol, a valuable branched-chain alcohol, through the Guerbet reaction. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the underlying chemical principles, offers a detailed experimental protocol, and discusses critical process parameters for successful synthesis.

Introduction: The Significance of the Guerbet Reaction

First described by Marcel Guerbet in the late 19th century, the Guerbet reaction is a robust and atom-economical method for the self-condensation of primary or secondary alcohols to produce higher, β-alkylated alcohols.[1][2] This reaction is of significant industrial interest as it transforms readily available, lower-molecular-weight alcohols into more valuable, branched alcohols with unique physical properties.[3][4][5] Guerbet alcohols, such as this compound, exhibit lower melting points and excellent fluidity compared to their linear isomers, making them desirable for applications in cosmetics, plasticizers, and lubricants.[2][3][6]

The overall transformation involves the dimerization of a primary alcohol with the elimination of a water molecule.[2] The reaction necessitates a catalytic system that can facilitate a sequence of dehydrogenation, aldol condensation, dehydration, and subsequent hydrogenation steps.[3][4][6]

The Reaction Mechanism: A Stepwise Perspective

The synthesis of this compound via the Guerbet reaction is a cascade process involving four key mechanistic steps. Understanding this sequence is paramount for optimizing reaction conditions and troubleshooting potential issues. The generally accepted mechanism proceeds as follows:

-

Dehydrogenation: The initial and often rate-limiting step is the oxidation of the primary alcohol (in this case, a C4 or C5 alcohol precursor, as will be discussed) to its corresponding aldehyde.[2][7] This step is typically catalyzed by a transition metal.

-

Aldol Condensation: The aldehyde then undergoes a base-catalyzed aldol condensation with another molecule of the aldehyde to form a β-hydroxy aldehyde.

-

Dehydration: The β-hydroxy aldehyde readily dehydrates to yield an α,β-unsaturated aldehyde.

-

Hydrogenation: Finally, the α,β-unsaturated aldehyde is hydrogenated to the saturated Guerbet alcohol, this compound.[2] The hydrogen required for this step is provided by the initial dehydrogenation of the starting alcohol, making this a hydrogen auto-transfer process.

Catalyst System: The Heart of the Transformation

The success of the Guerbet reaction hinges on the selection of an appropriate catalytic system that can efficiently mediate all four steps of the reaction cascade. A typical Guerbet catalyst system comprises two main components:

-

A Dehydrogenation/Hydrogenation Catalyst: Transition metals are commonly employed for this purpose. Raney Nickel is a widely used, cost-effective, and highly active catalyst for both the initial dehydrogenation and final hydrogenation steps.[2][8][9] Other noble metal catalysts, such as those based on iridium, rhodium, or palladium, can also be utilized, often offering higher activity under milder conditions.[1][10]

-

A Basic Co-catalyst: An alkaline catalyst is necessary to promote the aldol condensation.[1] Alkali metal hydroxides (e.g., potassium hydroxide) or alkoxides (e.g., sodium butoxide) are frequently used.[2][11] The choice and concentration of the base can significantly impact the reaction rate and selectivity.

For the synthesis of this compound, a combination of Raney Nickel and sodium butoxide presents a robust and well-established catalytic system.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step methodology for the synthesis of this compound. The synthesis can be envisioned as a cross-condensation between 1-butanol and 1-pentanol, or the self-condensation of a mixed alcohol feedstock. For the purpose of this guide, we will consider the reaction of a mixture of primary alcohols.

Safety Precautions: This procedure involves flammable alcohols, a pyrophoric catalyst (Raney Nickel), and strong bases. All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, lab coat, gloves) must be worn.

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity |

| 1-Butanol | C₄H₁₀O | 74.12 | ≥99% |

| 1-Pentanol | C₅H₁₂O | 88.15 | ≥99% |

| Sodium metal | Na | 22.99 | In mineral oil |

| Raney Nickel | Ni-Al alloy | Variable | Slurry in water |

| Toluene | C₇H₈ | 92.14 | Anhydrous |

| Diethyl ether | (C₂H₅)₂O | 74.12 | Anhydrous |

| Hydrochloric acid | HCl | 36.46 | 1 M aqueous solution |

| Sodium sulfate | Na₂SO₄ | 142.04 | Anhydrous |

Experimental Workflow

Step-by-Step Procedure

-

Preparation of Sodium Butoxide: In a three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, add 1-butanol (100 mL). Carefully add small pieces of sodium metal (5.0 g, 0.217 mol) portion-wise to the stirred butanol. The reaction is exothermic and will generate hydrogen gas, which should be safely vented. Continue stirring until all the sodium has reacted to form a clear solution of sodium butoxide in butanol.

-

Washing of Raney Nickel: Decant the water from the Raney Nickel slurry. Wash the catalyst three times with deionized water and then three times with absolute ethanol to remove any residual water. Finally, wash the catalyst with the reaction solvent (toluene) to prepare it for the reaction. It is crucial to keep the Raney Nickel wet with a solvent at all times to prevent it from becoming pyrophoric.[8]

-

Guerbet Reaction: To a larger three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap fitted with a reflux condenser, and a nitrogen inlet, add 1-butanol (200 mL, 2.18 mol), 1-pentanol (232 mL, 2.18 mol), and toluene (150 mL). Add the washed Raney Nickel (approximately 10 g).

-

Initiation and Monitoring: Begin stirring and heat the mixture to reflux. Once refluxing, add the prepared sodium butoxide solution dropwise over 30 minutes. Water will begin to collect in the Dean-Stark trap as the reaction proceeds.[12] Monitor the progress of the reaction by taking small aliquots, quenching them, and analyzing by gas chromatography (GC). The reaction is typically complete within 4-8 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Cautiously quench the reaction by the slow addition of 1 M HCl until the mixture is neutral to pH paper.

-

Catalyst Removal: Carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel. Wash the filter cake with diethyl ether to ensure all the product is collected.

-

Extraction and Washing: Transfer the filtrate to a separatory funnel. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

| Property | Value |

| Molecular Formula | C₉H₂₀O |

| Molar Mass | 144.25 g/mol [13] |

| Appearance | Colorless liquid |

| Boiling Point | Approx. 190-195 °C at atmospheric pressure |

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different protons in the molecule, including a doublet for the methyl group adjacent to the chiral center, a multiplet for the methine proton, and a doublet for the methylene protons of the primary alcohol.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of nine distinct carbon environments.[13]

-

IR Spectroscopy: The infrared spectrum should exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and C-H stretching vibrations around 2850-2960 cm⁻¹.

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Conversion | - Inactive catalyst- Insufficient temperature- Inefficient water removal | - Use fresh, properly washed Raney Nickel.- Ensure the reaction is maintained at a vigorous reflux.- Check the efficiency of the Dean-Stark trap. |

| Formation of By-products | - Temperature too high- Incorrect base concentration | - Optimize the reaction temperature.- Adjust the amount of sodium butoxide. Common by-products include ethers and esters.[3] |

| Difficult Purification | - Incomplete reaction- Formation of close-boiling isomers | - Ensure the reaction goes to completion by GC monitoring.- Employ efficient fractional distillation techniques. |

Conclusion

The Guerbet reaction provides an effective and scalable route for the synthesis of this compound. By carefully controlling the reaction parameters, particularly the catalyst system, temperature, and water removal, high yields of the desired branched alcohol can be achieved. This technical guide offers a comprehensive framework for researchers and professionals to successfully implement this valuable transformation in their synthetic endeavors.

References

- 1. aocs.org [aocs.org]

- 2. Guerbet reaction - Wikipedia [en.wikipedia.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. US10214470B2 - Synthesis of guerbet alcohols - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Raney nickel - Wikipedia [en.wikipedia.org]

- 9. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. EP0299720B1 - Process for the condensation of alcohols - Google Patents [patents.google.com]

- 13. 2-Methyloctanol | C9H20O | CID 102495 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 2-Methyloctan-1-ol for Researchers and Drug Development Professionals

Introduction

2-Methyloctan-1-ol (C9H20O) is a primary alcohol with a branched alkyl chain, a structural motif of interest in various chemical and pharmaceutical applications.[1] Its chirality and specific physical properties necessitate unambiguous structural confirmation and purity assessment, for which spectroscopic methods are indispensable. This guide provides an expert-driven interpretation of its ¹H NMR, ¹³C NMR, IR, and MS data, underpinned by field-proven insights into experimental design and data acquisition. The methodologies described herein are designed to be self-validating, ensuring the trustworthiness and reproducibility of the presented data.

Molecular Structure and Properties

Before delving into the spectroscopic data, it is essential to understand the fundamental properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C9H20O | PubChem[1] |

| Molecular Weight | 144.25 g/mol | PubChem[1] |

| CAS Number | 818-81-5 | PubChem[1] |

The molecular structure of this compound is depicted below, illustrating the numbering of the carbon atoms for the subsequent NMR analysis.

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.4-3.6 | d | 2H | H1 |

| ~1.6 | m | 1H | H2 |

| ~1.2-1.4 | m | 10H | H3, H4, H5, H6, H7 |

| ~0.9 | t | 3H | H8 |

| ~0.9 | d | 3H | H9 |

| Variable | s (broad) | 1H | OH |

Interpretation of the ¹H NMR Spectrum:

The protons on C1, being adjacent to the electronegative oxygen atom, are deshielded and appear as a doublet at approximately 3.4-3.6 ppm. The splitting into a doublet is due to coupling with the single proton on C2. The methine proton at C2 is expected to be a multiplet around 1.6 ppm, as it is coupled to the protons on C1, C3, and the methyl group at C9. The methylene protons of the long alkyl chain (H3-H7) will overlap and appear as a broad multiplet in the 1.2-1.4 ppm region. The terminal methyl group protons (H8) will appear as a triplet around 0.9 ppm due to coupling with the adjacent methylene group. The methyl protons at C9 will also be in the aliphatic region, appearing as a doublet around 0.9 ppm due to coupling with the C2 proton. The hydroxyl proton signal is typically a broad singlet and its chemical shift can vary depending on concentration and solvent.

Experimental Protocol: ¹H NMR Spectroscopy

A detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of this compound is provided below.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a standard pulse sequence (e.g., a 90° pulse).

-

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

Set the relaxation delay to at least 5 times the longest T1 relaxation time to ensure quantitative integration.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals to determine the relative number of protons for each peak.

-

Caption: Workflow for ¹H NMR analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon environment gives rise to a distinct signal.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~68 | C1 |

| ~39 | C2 |

| ~33 | C3 |

| ~32 | C4 |

| ~30 | C5 |

| ~26 | C6 |

| ~23 | C7 |

| ~14 | C8 |

| ~17 | C9 |

Interpretation of the ¹³C NMR Spectrum:

The carbon attached to the hydroxyl group (C1) is the most deshielded and appears at the lowest field, around 68 ppm. The methine carbon (C2) is expected around 39 ppm. The methylene carbons of the octyl chain (C3-C7) will have chemical shifts in the range of 23-33 ppm. The terminal methyl carbon (C8) will be the most shielded, appearing at approximately 14 ppm. The methyl group at the branch point (C9) is expected around 17 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in 0.6 mL of deuterated solvent.

-

-

Instrument Setup:

-

Use the same locked and shimmed sample from the ¹H NMR experiment.

-

Tune the probe to the ¹³C frequency.

-

-

Data Acquisition:

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

A sufficient number of scans (e.g., 128 or more) and a suitable relaxation delay are necessary due to the low natural abundance of ¹³C and longer relaxation times.

-

-

Data Processing:

-

Apply a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the solvent signal or TMS.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3330 | Strong, Broad | O-H stretch | Alcohol |

| 2958, 2925, 2856 | Strong | C-H stretch | Alkane |

| 1465 | Medium | C-H bend | Alkane |

| 1378 | Medium | C-H bend | Alkane (CH₃) |

| 1045 | Strong | C-O stretch | Primary Alcohol |

Interpretation of the IR Spectrum:

The most prominent feature in the IR spectrum of this compound is a strong, broad absorption band in the region of 3330 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol, broadened due to hydrogen bonding. The strong absorptions in the 2850-2960 cm⁻¹ region are due to the C-H stretching vibrations of the alkyl chain. The C-H bending vibrations appear around 1465 cm⁻¹ and 1378 cm⁻¹. A strong band around 1045 cm⁻¹ is indicative of the C-O stretching vibration of a primary alcohol.

Experimental Protocol: FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Instrument Preparation:

-

Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.

-

-

Sample Application:

-

Place a small drop of neat this compound directly onto the ATR crystal.

-

-

Data Acquisition:

-

Acquire the sample spectrum by co-adding a number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The mass spectrum of this compound is available from the NIST WebBook.[2]

Table 4: Key Fragments in the Mass Spectrum of this compound

| m/z | Relative Intensity | Proposed Fragment |

| 144 | Low | [M]⁺ (Molecular Ion) |

| 126 | Low | [M-H₂O]⁺ |

| 113 | Low | [M-CH₂OH]⁺ |

| 71 | Moderate | [C₅H₁₁]⁺ |

| 57 | High | [C₄H₉]⁺ |

| 43 | High | [C₃H₇]⁺ |

| 31 | Moderate | [CH₂OH]⁺ |

Interpretation of the Mass Spectrum:

The molecular ion peak ([M]⁺) is expected at m/z 144, though it may be of low intensity due to the facile fragmentation of alcohols. A peak at m/z 126 corresponds to the loss of a water molecule ([M-H₂O]⁺). Alpha-cleavage, a common fragmentation pathway for alcohols, results in the loss of an alkyl radical. Cleavage of the C1-C2 bond would lead to the formation of the [CH₂OH]⁺ ion at m/z 31. Cleavage of the bond between C2 and C3 would result in the loss of a hexyl radical, leading to a fragment that is not typically observed. The fragmentation of the long alkyl chain will produce a series of characteristic alkyl fragments, with prominent peaks at m/z 43, 57, and 71.

Caption: Key fragmentation pathways of this compound in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction:

-

Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a heated direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Ionization:

-

The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

-

Mass Analysis:

-

The resulting positive ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

-

Conclusion

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, covering ¹H NMR, ¹³C NMR, IR, and MS techniques. The detailed interpretation of the spectra, coupled with robust experimental protocols, offers a valuable resource for the unambiguous identification and characterization of this important chemical compound. The presented data and methodologies are grounded in established scientific principles and are intended to support the rigorous demands of research and development in the chemical and pharmaceutical industries.

References

Natural occurrence and sources of 2-Methyloctan-1-ol

An In-depth Technical Guide to the Natural Occurrence and Sources of 2-Methyloctan-1-ol

Abstract

This technical guide provides a comprehensive overview of the natural occurrence, sources, and analytical methodologies pertaining to this compound (CAS 818-81-5), a chiral nine-carbon branched-chain primary alcohol. While recognized as a flavoring substance, its documented natural distribution is notably sparse, presenting opportunities for novel discovery. This document synthesizes current knowledge, focusing on its confirmed presence in the plant kingdom, proposing a putative biosynthetic pathway, and detailing the requisite technical protocols for its extraction, identification, and chiral characterization from natural matrices. This guide is intended for researchers, natural product chemists, and drug development professionals interested in the exploration and utilization of this and related lipophilic compounds.

Introduction: The Profile of this compound

This compound is a primary alcohol characterized by an eight-carbon chain with a methyl group at the second position. Its structure contains a stereocenter at the C-2 position, meaning it can exist as two distinct enantiomers: (R)-2-methyloctan-1-ol and (S)-2-methyloctan-1-ol. This chirality is a critical consideration in natural product chemistry, as biological systems often produce and interact with only one enantiomer. While its isomeric cousin, 1-octen-3-ol, is well-known as a potent insect attractant, the specific biological roles of this compound are less understood. It is classified as a flavoring agent in the European Union, suggesting its potential contribution to the aroma and flavor profiles of foodstuffs, though its specific sources in food are not widely documented[1][2].

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for designing effective extraction and analytical protocols. Key properties are summarized in Table 1.

| Property | Value | Source |

| Molecular Formula | C₉H₂₀O | PubChem[1] |

| Molecular Weight | 144.25 g/mol | PubChem[1] |

| CAS Number | 818-81-5 | Haz-Map[3] |

| IUPAC Name | This compound | PubChem[1] |

| Appearance | Liquid (at room temp.) | Inferred |

| Boiling Point | 196.6 °C at 760 mmHg | LookChem |

| Flash Point | 79.5 °C | LookChem |

| LogP (o/w) | 3.4 (XLogP3) | PubChem[1] |

| Kovats Retention Index | 1119 (Standard non-polar column) | PubChem[1] |

Documented Natural Occurrence

Despite the vast chemical diversity in nature, the reported natural occurrence of this compound is exceptionally limited. The current body of scientific literature points to a single, confirmed plant source.

Kingdom: Plantae

The primary and only well-documented natural source of this compound is the plant species Ruta chalepensis, commonly known as Fringed Rue[1]. This aromatic perennial herb belongs to the Rutaceae family and is native to the Mediterranean region[4].

Ruta species are renowned for their production of essential oils rich in secondary metabolites[5]. However, the chemical profile of Ruta essential oils is typically dominated by aliphatic ketones, most notably 2-undecanone and 2-nonanone, which can comprise over 80% of the oil's composition[4][6][7]. Other compounds frequently identified include various furanocoumarins, alkaloids, and flavonoids[5][8][9][10]. Within this complex chemical matrix, this compound has been identified as a constituent, albeit not as a major component. Its presence underscores the biosynthetic capability of this plant to produce branched-chain alcohols alongside the more abundant linear ketones.

Other Natural Sources: A Notable Absence

Extensive literature searches reveal a conspicuous absence of this compound in other natural sources such as fungi, bacteria, or within the animal kingdom. While branched-chain alcohols are known to function as semiochemicals (behavior-modifying chemicals) in insects, these are typically different isomers or related structures[11][12][13]. For instance, 2-methylbutan-1-ol is a known semiochemical[11]. It is crucial for researchers to distinguish this compound from its isomers, such as 2-methyloctan-2-ol, which has not been found in nature. This scarcity of reported sources suggests that this compound is either a rare natural product or has been overlooked in metabolomic studies, highlighting a gap in current knowledge and an opportunity for further research.

Caption: Confirmed natural source of this compound.

Putative Biosynthesis

While a specific biosynthetic pathway for this compound has not been elucidated, a putative pathway can be proposed based on established principles of fatty acid and branched-chain amino acid metabolism in plants[14][15].

-

Initiation with a Branched-Chain Starter Unit: Unlike the typical acetate starter unit for straight-chain fatty acids, the biosynthesis of a 2-methyl branched chain likely initiates from a precursor derived from branched-chain amino acid catabolism. Specifically, the catabolism of L-isoleucine can yield 2-methylbutanoyl-CoA.

-

Fatty Acid Elongation: This 2-methylbutanoyl-CoA starter unit would then enter the fatty acid synthase (FAS) complex. Through successive condensation reactions with malonyl-ACP, the carbon chain is elongated by two-carbon units. Two cycles of elongation would produce 2-methyloctanoyl-ACP.

-

Thioester Cleavage and Reduction: The 2-methyloctanoyl-ACP can be hydrolyzed to the free fatty acid or, more directly, be reduced to the corresponding alcohol. This reduction is a critical step and can occur via two primary mechanisms in biological systems:

-

Fatty Acyl-ACP Reductase (FAR): A single enzyme that directly catalyzes the four-electron reduction of the acyl-ACP or acyl-CoA thioester to the primary alcohol[16].

-

Two-Step Reduction: The acyl thioester is first reduced to an aldehyde by an acyl-CoA reductase, followed by a second reduction of the aldehyde to the alcohol, catalyzed by an alcohol dehydrogenase (ADH)[14].

-

The presence of this compound in Ruta chalepensis suggests the plant possesses the necessary enzymatic machinery for this branched-chain pathway.

Methodologies for Sourcing and Identification

For researchers aiming to isolate this compound from known sources or screen novel matrices, a systematic analytical approach is paramount.

Extraction from Natural Matrices

The choice of extraction method is dictated by the nature of the source material and the volatility of the target compound. As a semi-volatile alcohol, several techniques are applicable.

Protocol 1: Hydrodistillation for Essential Oils This is the classical method for extracting essential oils from aromatic plants like Ruta.

-

Material Preparation: Air-dried aerial parts of the plant material (e.g., 100 g) are coarsely ground.

-

Apparatus: The material is placed in a Clevenger-type apparatus with a suitable volume of distilled water (e.g., 1 L).

-

Distillation: The mixture is heated to boiling, and the steam, carrying the volatile compounds, is condensed and collected. The process is typically run for 3-4 hours[17].

-

Separation: The less dense essential oil phase is separated from the aqueous hydrosol phase. The oil is then dried over anhydrous sodium sulfate. Causality: This method is effective for water-immiscible, volatile compounds. The heat and steam overcome the vapor pressure limitations, allowing for efficient extraction. However, the high temperatures can potentially cause thermal degradation or rearrangement of some sensitive compounds[17].

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) A solvent-free, sensitive method ideal for screening the volatile profile of a sample[18][19].

-

Sample Preparation: A small amount of fresh or dried plant material (e.g., 1-2 g) is placed in a sealed headspace vial (e.g., 20 mL).

-

Extraction: An SPME fiber (e.g., with a PDMS/DVB coating) is exposed to the headspace above the sample. The vial is typically heated (e.g., 60°C for 30 min) to increase the volatility of the analytes, which then adsorb onto the fiber.

-

Desorption: The fiber is retracted and immediately inserted into the hot inlet of a gas chromatograph, where the adsorbed volatiles are thermally desorbed onto the analytical column. Causality: HS-SPME is a non-destructive equilibrium-based technique that concentrates volatiles from the sample's headspace. It is highly sensitive and avoids the use of solvents, but quantitative analysis can be complex and requires careful calibration[19].

Instrumental Analysis: GC-MS

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the definitive technique for the identification and quantification of volatile and semi-volatile compounds like this compound[18][20][21][22][23].

Protocol 3: GC-MS Analysis

-

Sample Introduction: 1 µL of the essential oil (diluted in hexane, e.g., 1:100 v/v) or the SPME fiber is introduced into the GC inlet (e.g., at 250°C).

-

Chromatographic Separation: A non-polar capillary column (e.g., DB-5ms or HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 60°C) to a high final temperature (e.g., 240°C) at a controlled rate (e.g., 4°C/min). Helium is used as the carrier gas.

-

Mass Spectrometry: As compounds elute from the column, they enter the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV. Mass spectra are recorded over a range of m/z 40-400.

-

Identification: Compound identification is achieved by a dual-confirmation system:

-

Mass Spectrum Matching: The acquired mass spectrum is compared against established spectral libraries (e.g., NIST, Wiley).

-

Retention Index (RI): The RI of the peak is calculated relative to a series of n-alkane standards run under the same conditions and compared to published values.

-

Chiral Analysis

Given the chiral nature of this compound, determining its enantiomeric composition in a natural source is a critical step. This requires specialized chiral chromatography[][25][26][27][28].

Protocol 4: Enantioselective GC Analysis

-

Column Selection: A chiral stationary phase (CSP) is required. For volatile alcohols, cyclodextrin-based columns (e.g., Rt-βDEX series) are highly effective[26].

-

Method Optimization: The GC oven temperature program must be carefully optimized, often using slower ramp rates or isothermal conditions, to achieve baseline separation of the enantiomers.

-

Identification: The enantiomers are identified by comparing their retention times to those of authentic (R)- and (S)-2-methyloctan-1-ol standards, if available. Causality: Chiral stationary phases contain chiral selectors that form transient, diastereomeric complexes with the enantiomers of the analyte. These complexes have slightly different stabilities, leading to different retention times and allowing for their separation[26].

Caption: General workflow for extraction and analysis.

Conclusion and Future Outlook

This compound stands as a molecule of interest whose natural footprint is, according to current scientific literature, remarkably small and confined to Ruta chalepensis. This guide provides the foundational knowledge and technical protocols for its study. The distinct lack of reported sources presents a significant opportunity for discovery. Application of modern, sensitive analytical techniques like HS-SPME-GC-MS to a wider range of plant, fungal, and microbial species could unveil new sources of this compound. Furthermore, elucidation of its enantiomeric distribution in nature and its specific biological functions remains a fertile ground for future research, potentially revealing novel roles in flavor chemistry, chemical ecology, or pharmacology.

References

- 1. 2-Methyloctanol | C9H20O | CID 102495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Octanol, 2-methyl- - ChemInfo Public [recherche.chemikalieninfo.de]

- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 4. Ruta Essential Oils: Composition and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ruta chalepensis L. In Vitro Cultures as a Source of Bioactive Furanocoumarins and Furoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Yield, chemical composition and antibacterial activity of Ruta chalepensis L. essential oil growing spontaneously in Algeria - MedCrave online [medcraveonline.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Ruta chalepensis L. (Rutaceae) leaf extract: chemical composition, antioxidant and hypoglicaemic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Semiochemical compound: 2-Methylbutan-1-ol | C5H12O [pherobase.com]

- 12. A Review of Interactions between Insect Biological Control Agents and Semiochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. plantprotection.pl [plantprotection.pl]

- 14. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Chemical Logic of Plant Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biosynthesis of Fatty Alcohols in Engineered Microbial Cell Factories: Advances and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Extraction of High-Value Chemicals from Plants for Technical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Extraction and Identification of Volatile Organic Compounds in Scentless Flowers of 14 Tillandsia Species Using HS-SPME/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. phcogj.com [phcogj.com]

- 23. air.unimi.it [air.unimi.it]

- 25. Chiral analysis - Wikipedia [en.wikipedia.org]

- 26. gcms.cz [gcms.cz]

- 27. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 28. chromatographyonline.com [chromatographyonline.com]

Chirality and enantiomers of 2-Methyloctan-1-ol

An In-depth Technical Guide to the Chirality and Enantiomers of 2-Methyloctan-1-ol

Abstract

This compound is a chiral primary alcohol that serves as an exemplary model for understanding the fundamental principles of stereochemistry and its profound impact on the physicochemical and biological properties of molecules. The presence of a single stereocenter at the C2 position gives rise to two non-superimposable mirror-image isomers: (R)-2-methyloctan-1-ol and (S)-2-methyloctan-1-ol. While possessing identical physical properties in an achiral environment, these enantiomers can exhibit markedly different biological activities, particularly in their olfactory profiles, making their stereoselective synthesis and analysis critical in fields such as fragrance development, pharmaceuticals, and materials science. This guide provides a comprehensive technical overview of the stereochemistry of this compound, detailing methodologies for enantioselective synthesis, robust analytical protocols for the determination of enantiomeric purity and absolute configuration, and a discussion of the distinct properties of each enantiomer.

The Stereochemistry of this compound

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image.[1] In organic molecules, this typically arises from a carbon atom bonded to four different substituents, known as a chiral or stereogenic center.[1] this compound (C₉H₂₀O) possesses such a center at the second carbon atom (C2).[2][3]

The C2 atom is bonded to:

-

A hydrogen atom (-H)

-

A methyl group (-CH₃)

-

A hexyl group (-CH₂(CH₂)₄CH₃)

-

A hydroxymethyl group (-CH₂OH)

This arrangement results in the existence of two distinct enantiomers, designated as (R) and (S) according to the Cahn-Ingold-Prelog (CIP) priority rules. The differentiation between these enantiomers is crucial, as biological systems, which are themselves chiral, often interact differently with each form.[4][5]

Caption: Figure 1. (R)- and (S)- enantiomers of this compound shown as non-superimposable mirror images.

Enantioselective Synthesis and Resolution

Obtaining enantiomerically pure this compound requires specialized synthetic strategies that can either selectively produce one enantiomer or separate a racemic mixture.

Asymmetric Synthesis

The most efficient route to an enantiopure compound is through asymmetric synthesis, which creates the desired stereocenter with a preference for one configuration. A common strategy for synthesizing chiral primary alcohols like this compound is the asymmetric reduction of the corresponding prochiral aldehyde, 2-methyloctanal.

One established method involves the asymmetric alkylation of a chiral metalloenamine derived from an aldehyde. For instance, (S)- or (R)-2-methyloctanal can be synthesized by reacting propionaldehyde with a chiral alkoxy amine, followed by metalation and alkylation with n-hexyl iodide.[6][7] Subsequent reduction of the resulting enantiomerically enriched aldehyde to the primary alcohol yields the target compound.

Caption: Figure 2. General workflow for the asymmetric synthesis of this compound via a chiral precursor.

Resolution of Racemic Mixtures

Alternatively, a racemic mixture of this compound can be synthesized and subsequently separated.

-

Chromatographic Resolution: This is the most direct method, utilizing a chiral stationary phase (CSP) in either gas chromatography (GC) or high-performance liquid chromatography (HPLC) to physically separate the enantiomers.

-

Enzymatic Resolution: Lipases and other enzymes can selectively catalyze a reaction (e.g., esterification) on one enantiomer, leaving the other unreacted. The resulting mixture of an ester and an alcohol is then easily separable by conventional methods.[8][9]

Analytical Characterization and Quality Control

The rigorous analysis of chiral compounds is paramount to ensure purity and confirm stereochemical identity. A multi-step analytical approach is required to determine both the relative proportion of each enantiomer (enantiomeric excess) and the absolute configuration of the major enantiomer.

Determination of Enantiomeric Purity

The most versatile and accurate technique for determining the enantiomeric composition of volatile alcohols is chiral gas chromatography.[10]

Protocol: Chiral Gas Chromatography (GC) for Enantiomeric Excess (e.e.) Determination

-

Instrumentation: A Gas Chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A capillary column with a chiral stationary phase (CSP), typically a derivatized cyclodextrin such as CYCLOSIL-B or Rt-βDEX.[1][11] The choice of CSP is critical as its unique structure provides the necessary enantioselectivity.[10]

-

Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.

-

GC Conditions (Typical):

-

Injector Temperature: 250 °C

-

Detector Temperature: 250 °C

-

Carrier Gas: Helium or Hydrogen, at a constant flow rate.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 2 °C/min to 180 °C. This slow ramp is crucial for resolving closely eluting enantiomers.

-

Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1).

-

-

Data Analysis:

-

Two separate peaks corresponding to the (R)- and (S)-enantiomers should be observed.

-

Integrate the peak area of each enantiomer (Area₁ and Area₂).

-

Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100

-

-

System Validation: To confirm peak identity, inject an enantiopure standard of either (R)- or (S)-2-methyloctan-1-ol, if available. The resolution between the two enantiomer peaks should be ≥ 1.5 to ensure baseline separation for accurate quantification.

Determination of Absolute Configuration

Once enantiomeric purity is established, the absolute configuration ((R) or (S)) of the synthesized product must be unequivocally determined. Several methods can be employed.[12][]

Caption: Figure 3. Analytical workflow for the complete stereochemical characterization of a chiral alcohol sample.

-

Optical Rotation: Enantiomers rotate plane-polarized light in equal but opposite directions.[] A polarimeter can measure the specific rotation [α] of the sample, which is then compared to literature values for the known enantiomers. While a foundational technique, it is not absolute proof on its own and requires a reference standard.[14]

-

NMR Spectroscopy with Chiral Derivatizing Agents: This powerful method, often called the Mosher's ester method, involves reacting the chiral alcohol with a chiral derivatizing agent (e.g., α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA) to form diastereomers.[15] These diastereomers have distinct NMR spectra, and analysis of the chemical shift differences allows for the unambiguous assignment of the absolute configuration.[]

-

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light.[15] By comparing the experimental VCD spectrum of the enantiomer to a spectrum calculated via quantum chemistry methods, the absolute configuration can be determined without the need for derivatization or crystallization.[12]

-

Single-Crystal X-ray Crystallography: This is the definitive method for determining absolute configuration. However, it requires the molecule (or a suitable derivative) to form a high-quality single crystal, which is not always feasible.[][15]

Physicochemical and Biological Properties

While enantiomers share many physical properties, their interaction with other chiral entities, such as biological receptors, can differ significantly.

Table 1: Comparison of Properties for this compound Enantiomers

| Property | Racemic Mixture | (R)-Enantiomer | (S)-Enantiomer |

| Molecular Weight | 144.25 g/mol [2] | 144.25 g/mol | 144.25 g/mol [16] |

| Boiling Point | ~197 °C at 760 mmHg[17] | ~197 °C at 760 mmHg | ~197 °C at 760 mmHg |

| Density | ~0.824 g/cm³[17] | ~0.824 g/cm³ | ~0.824 g/cm³ |

| Optical Rotation [α] | 0° | Equal & Opposite | Equal & Opposite |

| Olfactory Profile | Composite odor | Often distinct | Often distinct |

| Biological Activity | Varies (can be misleading) | Specific activity | Often different or inactive |

The most notable difference between the enantiomers of chiral alcohols often lies in their sensory perception. The olfactory receptors in the human nose are chiral proteins that can differentiate between enantiomers, leading to distinct smells. For many chiral molecules used in the fragrance industry, one enantiomer may have a pleasant aroma while the other is weak, odorless, or has a completely different character.[18] This enantioselectivity is a driving force for producing single-enantiomer fragrances to achieve specific and high-quality scent profiles.[10]

Applications in Research and Industry

The enantiomers of this compound are valuable in several fields:

-

Fragrance and Flavors: As chiral molecules, they can be used as ingredients in fine perfumery and functional products to impart specific scent characteristics.[10][19] The ability to use a single, active enantiomer allows for more potent and precisely defined fragrances.

-

Chiral Building Blocks: Enantiomerically pure this compound serves as a valuable starting material (chiral pool) for the synthesis of more complex, stereochemically defined molecules, including natural products and active pharmaceutical ingredients (APIs).[8][9]

-

Materials Science: Chiral molecules are being explored for the development of advanced materials, such as chiral liquid crystals and polymers, where the stereochemistry of the monomer unit dictates the macroscopic properties of the material.[5]

Conclusion

This compound provides a clear and compelling case for the importance of stereochemistry in modern science. The existence of its (R) and (S) enantiomers necessitates the use of sophisticated synthetic and analytical techniques to produce and verify enantiomerically pure forms. For researchers and professionals in drug development and the fragrance industry, a thorough understanding and application of enantioselective synthesis, chiral chromatography, and methods for determining absolute configuration are not merely academic exercises but essential requirements for innovation, quality control, and ensuring the desired biological effect of a target molecule. The principles outlined in this guide for this compound are broadly applicable across the vast landscape of chiral molecules, underscoring the universal significance of chirality.

References

- 1. gcms.cz [gcms.cz]

- 2. 2-Methyloctanol | C9H20O | CID 102495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C9H20O) [pubchemlite.lcsb.uni.lu]

- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 5. longdom.org [longdom.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. benchchem.com [benchchem.com]

- 16. 2-Methyloctanol, (S)- | C9H20O | CID 11435018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. This compound|lookchem [lookchem.com]

- 18. researchgate.net [researchgate.net]

- 19. WO2017017152A1 - 2,4,7-trimethyloct-6-en-1-ol as fragance ingredient - Google Patents [patents.google.com]

Introduction: The Significance of a Branched-Chain Alcohol

An In-Depth Technical Guide to 2-Methyloctan-1-ol (CAS No. 818-81-5) for Advanced Research and Development

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It moves beyond a simple recitation of facts to provide a deeper understanding of the compound's properties, synthesis, and potential applications, grounded in established scientific principles.

This compound is a primary alcohol characterized by a methyl group at the second carbon position of an eight-carbon chain. This seemingly simple structural modification—a single methyl branch—imparts significant changes to the molecule's physicochemical properties compared to its linear isomer, 1-nonanol. For professionals in drug discovery, understanding these nuances is critical. The introduction of a methyl group can profoundly influence a molecule's conformation, lipophilicity, and metabolic stability.[1][2] This "magic methyl" effect, as it is often called in medicinal chemistry, can be a powerful tool in lead optimization, enhancing binding affinity to biological targets or improving pharmacokinetic profiles.[2] Therefore, this compound is not merely a solvent or fragrance component but a valuable chiral building block and a case study in the strategic application of alkyl branching in molecular design.

Chemical Identity and Physicochemical Properties

Accurate identification is the foundation of any scientific investigation. This compound is registered under CAS number 818-81-5.[3] It is crucial to recognize its various synonyms to ensure comprehensive literature and database searches.

Common Synonyms:

-

2-Methyloctanol[4]

The compound's physical and chemical properties dictate its behavior in various experimental settings, from reaction conditions to biological assays. The following table summarizes these key parameters.

| Property | Value | Source(s) |

| CAS Number | 818-81-5 | [3][8] |

| Molecular Formula | C₉H₂₀O | [3][5][7] |

| Molecular Weight | 144.25 g/mol | [4][5] |

| Appearance | Colorless clear liquid (est.) | [6] |

| Boiling Point | 196.6 °C at 760 mmHg | [7] |

| Density | 0.824 g/cm³ | [7][9] |

| Flash Point | 79.5 °C (175.1 °F) | [5][6][7] |

| Refractive Index | 1.429 - 1.435 @ 20°C | [6] |

| XLogP3-AA | 3.4 | [4][7] |

| Hydrogen Bond Donor Count | 1 | [4][7] |

| Hydrogen Bond Acceptor Count | 1 | [4][7] |

| IUPAC Name | This compound | [4] |

| SMILES | CCCCCCC(C)CO | [4][10] |

Synthesis and Analytical Validation

The synthesis of this compound is a standard procedure in organic chemistry, typically involving the reduction of a corresponding carboxylic acid ester. This process serves as a reliable method for obtaining the target alcohol with high purity.

Experimental Protocol: Synthesis via Ester Reduction

This protocol details the reduction of methyl 2-methyloctanoate to this compound using lithium aluminum hydride (LiAlH₄), a potent reducing agent capable of converting esters to primary alcohols.

Causality Statement: LiAlH₄ is chosen for its high reactivity and efficiency in reducing esters. The reaction is performed in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent the violent quenching of the hydride reagent by water. The initial 0 °C condition is a critical safety and selectivity measure to control the highly exothermic reaction upon the initial addition of the ester.

Step-by-Step Methodology:

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Reagent Addition: Suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) in the flask and cool the mixture to 0 °C using an ice bath.

-

Ester Addition: Dissolve methyl 2-methyloctanoate in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel. Maintain the temperature at 0 °C during the addition to control the reaction rate.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 2-4 hours to ensure the reaction goes to completion.

-

Quenching (Self-Validating System): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup). This procedure is self-validating; the formation of a granular white precipitate of aluminum salts indicates the successful decomposition of the aluminum complexes and allows for easy filtration.

-

Isolation: Filter the resulting precipitate and wash it thoroughly with THF or diethyl ether. Combine the organic filtrates.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude alcohol can be purified by fractional distillation under reduced pressure to yield pure this compound.

-

Validation: The identity and purity of the final product must be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The mass spectrum should be compared against a reference, such as the one available in the NIST WebBook.[3]

Workflow Visualization

Caption: Synthesis workflow for this compound via ester reduction.

Role in Drug Development and Molecular Design

While this compound has established uses as a solvent and fragrance, its true potential for drug development professionals lies in its utility as a structural motif.[5] The placement of the methyl group at the C-2 position creates a chiral center, meaning it can exist as (R)- and (S)-enantiomers. This chirality is paramount in drug design, as different enantiomers of a drug can have vastly different biological activities and metabolic fates.

Expertise & Experience Insights: The 2-methyl branch serves several strategic purposes in medicinal chemistry:

-

Conformational Restriction: The methyl group can lock a flexible side chain into a more rigid conformation. This can pre-organize the molecule into a bioactive conformation that fits more favorably into a target protein's binding pocket, thereby increasing potency.

-

Metabolic Blocking: Primary alcohols are often susceptible to oxidation by alcohol dehydrogenases. A methyl group near the hydroxyl function can act as a metabolic shield, sterically hindering the enzyme's access and slowing the rate of metabolism, which can improve the drug's half-life.

-

Modulating Lipophilicity: Adding a methyl group increases the molecule's lipophilicity (as indicated by the high XLogP value of 3.4).[4] This can enhance membrane permeability and absorption, but must be carefully balanced to avoid decreasing aqueous solubility to detrimental levels.

Conceptual Relationship Diagram

Caption: Impact of the C-2 methyl group on molecular properties.

Safety, Handling, and Storage

Trustworthiness through Self-Validation: A robust safety protocol is a self-validating system. Adherence to these steps inherently minimizes risk and ensures experimental integrity.

Based on GHS classifications for this compound and similar short-chain alcohols, this compound should be handled as a substance that can cause skin, eye, and respiratory irritation.[4][11][12] It is also a combustible liquid.[6][7]

Laboratory Handling Protocol:

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[11][13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[12][13]

-

Fire Safety: Keep the compound away from heat, sparks, and open flames.[11][13] Ensure a Class B fire extinguisher (for flammable liquids) is accessible.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[7][11][13]

-

Spill Response: In case of a small spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for proper chemical waste disposal. Ensure the area is well-ventilated.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not pour down the drain.

Conclusion

This compound, identified by CAS number 818-81-5, is more than a simple branched alcohol. Its defined physicochemical properties, straightforward synthesis, and particularly its structural features—a primary alcohol with a chiral methyl branch—make it a compound of significant interest for advanced applications. For scientists in drug discovery and development, it represents a versatile building block and an excellent example of how subtle structural modifications can be leveraged to fine-tune the properties of bioactive molecules, ultimately leading to safer and more effective therapeutics.

References

- 1. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Octanol, 2-methyl- [webbook.nist.gov]

- 4. 2-Methyloctanol | C9H20O | CID 102495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cas 818-81-5,2-METHYL-1-OCTANOL | lookchem [lookchem.com]

- 6. 2-methyl-1-octanol, 818-81-5 [thegoodscentscompany.com]

- 7. This compound|lookchem [lookchem.com]

- 8. 818-81-5 CAS Manufactory [m.chemicalbook.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. PubChemLite - this compound (C9H20O) [pubchemlite.lcsb.uni.lu]

- 11. chemos.de [chemos.de]

- 12. brecklandscientific.co.uk [brecklandscientific.co.uk]

- 13. chemicalbook.com [chemicalbook.com]

A Methodological Guide to the Thermochemical Properties of 2-Methyloctan-1-ol

Abstract: 2-Methyloctan-1-ol (CAS: 818-81-5) is a nine-carbon primary alcohol with applications as a solvent, intermediate, and component in fragrance formulations. For researchers, process chemists, and drug development professionals, a thorough understanding of its thermochemical properties is paramount for reaction modeling, process safety, and formulation design. However, a comprehensive, publicly available experimental dataset for this specific isomer is notably scarce. This technical guide addresses this gap not by presenting unavailable data, but by providing a detailed framework of the authoritative experimental and computational methodologies required to determine these critical properties. It is designed as a practical reference for scientists to generate reliable thermochemical data for this compound and other novel chemical entities.

Introduction: The Need for Thermochemical Characterization

The utility and safety of any chemical compound in a research or industrial setting are fundamentally governed by its energetic properties. For an alcohol like this compound, key thermochemical parameters such as the standard enthalpy of formation (ΔfH°), enthalpy of combustion (ΔcH°), and molar heat capacity (Cp) are indispensable.

-

Enthalpy of Formation (ΔfH°) provides insight into the molecule's intrinsic stability. It is a critical input for calculating the heat of reaction for any chemical transformation involving the compound, enabling the design of safe and efficient thermal management systems for chemical reactors.

-

Enthalpy of Combustion (ΔcH°) is a direct measure of the energy released upon complete oxidation. This value is fundamental to safety assessments, particularly for determining flammability hazards and potential runaway reaction scenarios.[1]

-

Molar Heat Capacity (Cp) defines the amount of energy required to raise the temperature of the substance.[2] This property is essential for calculating the energy needed to heat or cool the material during processing and for modeling its behavior in dynamic thermal environments.

This guide will detail the established protocols for measuring and calculating these properties, providing the scientific foundation necessary for their accurate determination.

Known Physicochemical Properties of this compound

While core thermochemical data is sparse, basic physicochemical properties for this compound have been reported. These values are summarized below and are essential for the handling and design of experiments.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₂₀O | [3][4] |

| Molecular Weight | 144.25 g/mol | [4] |

| CAS Number | 818-81-5 | [3] |

| Boiling Point | 196.6 ± 8.0 °C at 760 mmHg | [5] |

| Density | 0.8 ± 0.1 g/cm³ | [5] |

| Flash Point | 79.5 ± 6.5 °C | [5][6] |

| Vapor Pressure | 0.1 ± 0.8 mmHg at 25°C | [5][6] |

| LogP (Octanol/Water) | 3.35 | [5] |

Experimental Determination of Thermochemical Properties

Direct measurement remains the gold standard for thermochemical data. The following sections describe the primary experimental techniques for determining the enthalpy of combustion and heat capacity.

Enthalpy of Combustion via Bomb Calorimetry

To precisely measure the heat released during combustion, a bomb calorimeter is the instrument of choice. It is a constant-volume device that ensures complete combustion and contains the energy released, allowing for accurate measurement via the temperature change of a surrounding water bath.[7] A simpler spirit lamp calorimeter can be used for educational purposes but is prone to significant heat loss and incomplete combustion, making it unsuitable for generating high-quality research data.[8][9]

Caption: Workflow for determining enthalpy of combustion using a bomb calorimeter.

-

Calibration: Determine the heat capacity of the calorimeter (Ccal) by combusting a certified standard of known enthalpy, such as benzoic acid. This step is critical as it accounts for the heat absorbed by the instrument itself.

-

Preparation: Weigh a sample of this compound (typically 0.8-1.2 g) into the sample crucible.

-